2-Oxocyclopentanecarbonitrile 2-Oxocyclopentanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 138260-51-2
VCID: VC21225973
InChI: InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2
SMILES: C1CC(C(=O)C1)C#N
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

2-Oxocyclopentanecarbonitrile

CAS No.: 138260-51-2

Cat. No.: VC21225973

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

2-Oxocyclopentanecarbonitrile - 138260-51-2

Specification

CAS No. 138260-51-2
Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name 2-oxocyclopentane-1-carbonitrile
Standard InChI InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2
Standard InChI Key IPMQSLPLJDKUPI-UHFFFAOYSA-N
SMILES C1CC(C(=O)C1)C#N
Canonical SMILES C1CC(C(=O)C1)C#N

Introduction

Chemical and Physical Properties

2-Oxocyclopentanecarbonitrile possesses distinct chemical and physical properties that contribute to its utility in organic synthesis. The compound features a cyclopentane ring scaffold with two functional groups: a ketone (oxo) at position 2 and a nitrile (cyano) group at position 1, creating a molecule with unique reactivity patterns.

Basic Properties

The fundamental physical and chemical properties of 2-Oxocyclopentanecarbonitrile are summarized in the following table:

PropertyValue
CAS Number2941-29-9
Molecular FormulaC₆H₇NO
Molecular Weight109.126 g/mol
Density1.1±0.1 g/cm³
Boiling Point258.0±33.0 °C at 760 mmHg
Flash Point109.9±25.4 °C
Exact Mass109.052765
LogP-0.90
Index of Refraction1.465
Vapour Pressure0.0±0.5 mmHg at 25°C

These properties significantly influence the compound's behavior in various chemical reactions and its handling requirements in laboratory settings. The moderate boiling point and flash point indicate that the compound is relatively stable under normal laboratory conditions but requires appropriate safety measures during heating operations. The negative LogP value suggests the compound has some water solubility, which can affect purification strategies and reaction conditions when working with this molecule.

Structural Characteristics

The structure of 2-Oxocyclopentanecarbonitrile features a five-membered cyclopentane ring with a carbonyl group at the 2-position and a nitrile group at the 1-position. This arrangement creates an α-cyano ketone system that contributes to the compound's distinct reactivity profile. The carbonyl group introduces polarity and serves as an electrophilic center, while the nitrile group can participate in various transformations including hydrolysis, reduction, and nucleophilic addition reactions.

The proximity of these two functional groups creates a molecule with multiple reactive sites, making it particularly valuable in organic synthesis. The α-position between the carbonyl and nitrile groups is acidic, allowing for easy deprotonation and subsequent alkylation reactions. This structural feature enables the synthesis of various substituted derivatives with potential applications in pharmaceutical and material sciences.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Oxocyclopentanecarbonitrile, with the most common methods involving cyanation of cyclopentanone derivatives or Michael addition reactions.

Michael Addition

One of the most efficient and widely reported methods for synthesizing 2-Oxocyclopentanecarbonitrile involves the Michael addition of cyanide ions to 2-cyclopentenone. This straightforward approach provides high yields and has been documented in various research publications. The reaction proceeds as follows:

KCN (1.04 equiv) was dissolved in a solution of methanol and water. A solution of cyclopenten-2-one in methanol was added dropwise over 30 minutes at room temperature. The reaction mixture was stirred at room temperature for 2 hours, and then acidified with 4 M HCl aqueous solution. After extraction with chloroform, the combined organic layer was dried over MgSO4, filtered, and concentrated under vacuum to yield the desired product in 92% yield.

This Michael addition represents an elegant approach to introducing the nitrile functionality at the alpha position to the carbonyl group, creating the core structure of 2-Oxocyclopentanecarbonitrile in a single step with excellent efficiency. The high yield (92%) makes this method particularly attractive for both laboratory and larger-scale preparations.

Other Synthetic Routes

Applications in Organic Synthesis

2-Oxocyclopentanecarbonitrile serves as a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and biologically active molecules. Its reactive functional groups allow for diverse transformations, making it a versatile intermediate in various synthetic pathways.

Chiral Compound Synthesis

One significant application of 2-Oxocyclopentanecarbonitrile is in the synthesis of chiral compounds through crystallization-induced diastereomer transformation (CIDT). Researchers have prepared chiral 3-oxocycloalkanecarbonitriles by fractional crystallization and CIDT of diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol. The process involves ketalization of 3-cyanocyclopentanone with the chiral diol, followed by crystallization to obtain the desired diastereomer with high selectivity.

The study revealed that the difference in hydrogen bonds between diastereomers caused discrepancies in solubility, enabling effective separation. The CIDT process afforded the (R)-diastereomer in excellent yield (95%) with high diastereoselectivity (97% de). This approach represents the first example of CIDT of neutral compounds via formation of diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol, demonstrating the utility of 2-Oxocyclopentanecarbonitrile derivatives in asymmetric synthesis.

Heterocyclic Chemistry

2-Oxocyclopentanecarbonitrile has proven valuable in heterocyclic chemistry, particularly in the synthesis of fused ring systems. One notable example involves the reaction of various anthranilic acid derivatives or their esters with 2-oxocyclopentanecarbonitrile in ethanol under reflux conditions, leading to the formation of pyrazolo[1,5-a]quinazolin-5-ones instead of the expected pyrazol-3-amines.

These cascade condensation–intramolecular acylation processes generate novel heterocyclic scaffolds in one-step reactions from simple starting materials. The resulting tetracyclic products are obtained in acceptable yields and high purity, ready for further functionalization. This synthetic protocol highlights the utility of 2-Oxocyclopentanecarbonitrile in creating complex nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science.

Biocatalytic Applications

Another fascinating application of 2-Oxocyclopentanecarbonitrile involves biocatalytic transformations for the preparation of optically active compounds. Researchers have investigated the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles using various fungi and yeasts. The yeast Saccharomyces montanus CBS 6772 was found to yield the corresponding cis-hydroxy nitriles in >90% enantiomeric excess (ee) and diastereomeric excess (de) with high chemical yields.

The resulting optically active compounds were transformed into chiral 2-amino and 2-aminomethyl cycloalkanols through simple and efficient procedures. This dynamic kinetic resolution approach demonstrates the potential of 2-Oxocyclopentanecarbonitrile as a starting material for accessing enantiomerically enriched building blocks for pharmaceutical and fine chemical applications.

Related Compounds

Several structural analogs and derivatives of 2-Oxocyclopentanecarbonitrile have been reported in the literature, each with its distinct properties and applications. Understanding these related compounds provides valuable context for research involving 2-Oxocyclopentanecarbonitrile and may suggest additional applications or synthetic strategies.

Positional Isomers

3-Oxocyclopentanecarbonitrile (CAS: 41171-91-9) represents a positional isomer of the title compound, where the nitrile and carbonyl groups occupy different positions on the cyclopentane ring. This isomer shares many chemical properties with 2-Oxocyclopentanecarbonitrile but may exhibit different reactivity patterns due to the altered spatial relationship between the functional groups.

Alkylated Derivatives

Various alkylated derivatives of 2-Oxocyclopentanecarbonitrile have been synthesized and studied, including:

  • 1-Ethyl-2-oxocyclopentanecarbonitrile (CAS: 99372-97-1): This compound features an ethyl group at position 1, adjacent to the nitrile group. It can be synthesized from 2-Oxocyclopentanecarbonitrile through alkylation with iodoethane.

  • 3-Ethyl-2-oxocyclopentanecarbonitrile: This derivative contains an ethyl substituent at position 3, creating a different substitution pattern that influences the compound's physical properties and reactivity.

  • 2-Methyl-3-oxocyclopentane-1-carbonitrile (CAS: 112496-86-3) and 3-Methyl-2-oxocyclopentanecarbonitrile (CAS: 69843-81-8): These methyl-substituted variants represent important building blocks with unique stereochemical considerations and reactivity profiles.

The following table compares some key properties of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight
2-Oxocyclopentanecarbonitrile2941-29-9C₆H₇NO109.126
3-Oxocyclopentanecarbonitrile41171-91-9C₆H₇NO109.126
1-Ethyl-2-oxocyclopentanecarbonitrile99372-97-1C₈H₁₁NO137.18
3-Methyl-2-oxocyclopentanecarbonitrile69843-81-8C₇H₉NO123.15
2-Methyl-3-oxocyclopentane-1-carbonitrile112496-86-3C₇H₉NO123.15

These structural variations provide a toolbox of related compounds with diverse properties and potential applications in organic synthesis and medicinal chemistry research.

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